molecular formula C13H18N4OS B5468125 2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE

2-[(4-ALLYL-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE

Cat. No.: B5468125
M. Wt: 278.38 g/mol
InChI Key: GRYLOEOIQDYARN-UHFFFAOYSA-N
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Description

2-[(4-Allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide is a complex organic compound characterized by its unique triazole ring structure

Preparation Methods

The synthesis of 2-[(4-Allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the allyl and cyclopropyl groups. The final step involves the attachment of the sulfanyl and acetamide groups. Reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring is a key reactive site. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

2-[(4-Allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application, but generally include inhibition of enzyme activity or interference with cellular processes .

Comparison with Similar Compounds

Similar compounds include:

  • 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
  • 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide
  • 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

These compounds share the triazole ring structure but differ in the substituents attached to the ring. The unique combination of allyl, cyclopropyl, and sulfanyl groups in 2-[(4-Allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclopropyl-2-[(5-cyclopropyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-2-7-17-12(9-3-4-9)15-16-13(17)19-8-11(18)14-10-5-6-10/h2,9-10H,1,3-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYLOEOIQDYARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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